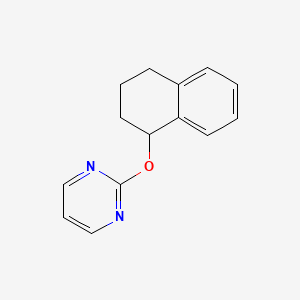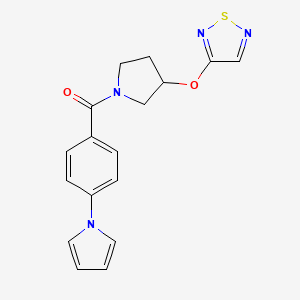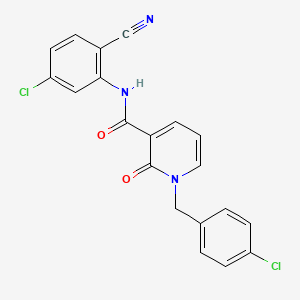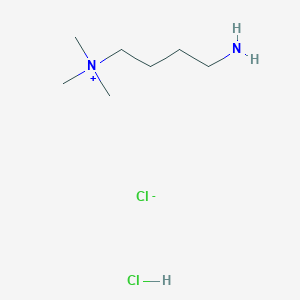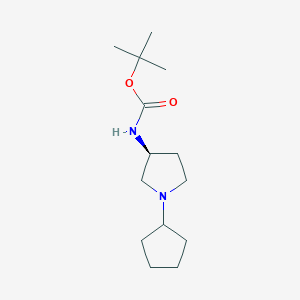
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
“(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate” is a chemical compound. Based on its nomenclature, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which is derived from carbamic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a carbamate derivative . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring attached to a carbamate group. The “(S)-tert-Butyl” part of the name suggests the presence of a tertiary butyl group, which is a four-carbon branch .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines and carbamates both participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrrolidine ring often have basic properties due to the presence of a nitrogen atom .Applications De Recherche Scientifique
Synthesis and Manufacturing
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is used in the synthesis of various compounds. For instance, it's an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. An efficient synthesis process was developed through a one-pot, two-step telescoped sequence starting from readily available materials, resulting in high purity and yield (Li et al., 2012).
Chemical Reactions and Molecular Structure
This compound plays a role in chemical reactions like the Diels-Alder reaction, which involves the preparation of complex molecular structures such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003). Furthermore, it has been utilized in studying hydrogen bonding interactions in crystals, demonstrating the significance of molecular orientation and dipole moments in molecular structures (Baillargeon et al., 2014).
Synthesis of Pharmaceutical Intermediates
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is utilized in the synthesis of pharmaceutical intermediates. For example, its derivatives have been studied for antiarrhythmic and hypotensive activities (Chalina et al., 1998). Additionally, it's involved in the creation of peptide deformylase inhibitors, which are significant in developing new antibiotics (Chen et al., 2004).
Development of Chiral Ligands and PNAs
Optically active derivatives of this compound are used as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), essential in various biochemical applications (Xu & Appella, 2006).
Role in Thermodynamic Studies
The compound has also been investigated for its thermodynamic properties, including heat capacities and phase transitions, contributing to a better understanding of its physical properties and stability (Zeng et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-cyclopentylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



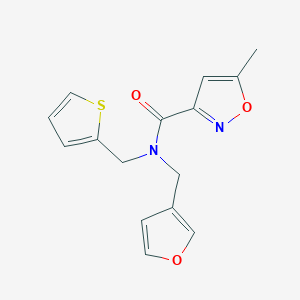
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)
![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)
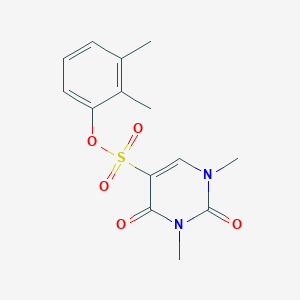
![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
